2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-propyl-1H-1,3-benzimidazole is a chemical compound with the molecular formula and a molar mass of 295.77 g/mol. This compound belongs to the class of benzimidazoles, which are known for their diverse biological activities and applications in medicinal chemistry. The compound's structure features a benzimidazole core substituted with a chloro-pyridine and alkyl groups, which contribute to its unique properties and potential uses.
The compound is cataloged under several databases, including PubChem and ChemBK, where it is identified by its CAS number 344279-20-5. These databases provide detailed information regarding its chemical properties, synthesis methods, and biological activities.
2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-propyl-1H-1,3-benzimidazole is classified as an organic heterocyclic compound due to the presence of nitrogen atoms in its structure. It falls under the category of pharmaceuticals and agrochemicals due to its potential applications in drug development and pest control.
The synthesis of 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-propyl-1H-1,3-benzimidazole typically involves multi-step organic reactions that include:
The synthesis may require specific conditions such as controlled temperatures, solvents (like dimethylformamide or ethanol), and catalysts (such as bases) to facilitate the reactions efficiently. Reaction yields and purification processes (e.g., recrystallization) are critical for obtaining high-purity products.
The compound has a melting point that varies based on purity but typically falls within a range suitable for solid-state applications. Its solubility in organic solvents can facilitate various experimental procedures.
2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-propyl-1H-1,3-benzimidazole can participate in several chemical reactions due to its functional groups:
The reaction conditions (temperature, solvent choice, and catalysts) will determine the efficiency and selectivity of these transformations. Careful monitoring using techniques such as thin-layer chromatography or high-performance liquid chromatography is essential during reaction progress.
The mechanism by which 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-propyl-1H-1,3-benzimidazole exerts its biological effects typically involves interaction with specific biological targets such as enzymes or receptors.
In particular:
Research into similar compounds has shown that modifications in substituents can significantly affect binding affinity and activity at target sites.
Relevant data from studies indicate that these properties play a crucial role in determining how the compound behaves in biological systems.
2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-propyl-1H-1,3-benzimidazole has potential applications in various fields:
This compound exemplifies how modifications in chemical structure can lead to significant variations in biological activity and application potential across different scientific domains.
The benzimidazole nucleus, formally known as 1H-1,3-benzimidazole, represents a privileged heterocyclic scaffold in medicinal chemistry due to its unique physicochemical properties and bioisosteric relationship with naturally occurring purines. This bicyclic system comprises a benzene ring fused to an imidazole ring at the 4 and 5 positions, creating an electron-rich aromatic system with both hydrogen bond-accepting and donating capabilities. The benzimidazole core exhibits weak basicity with pKa values of 5.3 (pKa₁) and 12.3 (pKa₂), contributing to its stability under physiological conditions and enabling diverse molecular interactions with biological targets [2] [5].
The structural resemblance to nucleotide bases allows benzimidazole derivatives to participate in critical biomolecular interactions, including hydrogen bonding, π-π stacking, van der Waals forces, and hydrophobic contacts. This versatility is exemplified by clinically approved benzimidazole-containing drugs such as the anticancer agent abemaciclib, the PARP inhibitor veliparib, and the antihypertensive candesartan [2] [4]. Benzimidazoles demonstrate remarkable thermal and chemical stability, maintaining integrity at temperatures up to 270°C in concentrated sulfuric acid and under strongly alkaline conditions. This robustness facilitates their synthetic manipulation and enhances their suitability as drug scaffolds [5] [6].
Table 1: Clinically Significant Benzimidazole-Based Therapeutic Agents
Therapeutic Category | Compound Name | Primary Biological Target | Clinical Application |
---|---|---|---|
Anticancer | Abemaciclib | CDK4/6 kinases | Breast cancer |
Anticancer | Bendamustine | DNA alkylation | Leukemia, lymphoma |
Anticancer | Veliparib | PARP enzyme | Ovarian cancer |
Antihypertensive | Candesartan | Angiotensin II receptor | Hypertension |
Antiviral | Maribavir | UL97 kinase | Cytomegalovirus |
Antiulcer | Omeprazole | H⁺/K⁺ ATPase | Gastroesophageal reflux |
The evolution of benzimidazole derivatives from broad-spectrum agents to precision therapeutics represents a paradigm shift in medicinal chemistry. Early benzimidazole drugs like thiabendazole (anthelmintic) and omeprazole (antiulcer) exhibited non-specific mechanisms, whereas contemporary derivatives leverage strategic substitutions for target-specific interactions. The incorporation of diverse functional groups at the N1, C2, C5, and C6 positions has yielded compounds with enhanced selectivity for kinases, epigenetic regulators, and DNA repair enzymes [2] [6].
Second-generation benzimidazole derivatives exploit structural plasticity to engage allosteric binding sites and modulate protein-protein interactions previously considered "undruggable." For instance, 5,6-dimethyl substitution patterns enhance DNA minor groove binding affinity, while N1-alkyl chains improve membrane permeability and pharmacokinetic profiles. The development of polo-like kinase 1 (Plk1) inhibitors featuring 2-arylbenzimidazole cores exemplifies this evolution, where specific substitutions confer nanomolar potency through interactions with the kinase's hinge region and hydrophobic pockets [8]. The continuous refinement of benzimidazole derivatives through structure-based drug design has positioned this scaffold at the forefront of targeted therapies for oncology, virology, and metabolic disorders. Clinical candidates such as nazartinib (EGFR inhibitor) and pracinostat (HDAC inhibitor) demonstrate how advanced molecular modifications transform the intrinsic benzimidazole pharmacophore into precision therapeutic agents [2] [4].
The target compound, 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-propyl-1H-1,3-benzimidazole (CAS: 344279-08-9), exemplifies sophisticated molecular engineering through strategic positional isomerism. Its molecular formula (C₁₇H₁₈ClN₃) and weight (299.80 g/mol) reflect a carefully balanced hydrophobicity (cLogP ≈ 3.2) that optimizes membrane permeability while maintaining aqueous solubility . The molecule features three critical regions of substitution: the 2-(2-chloro-3-pyridinyl) moiety, 5,6-dimethylbenzimidazole core, and N1-propyl chain, each contributing distinct pharmacodynamic and pharmacokinetic properties.
The 2-chloro-3-pyridinyl substituent introduces a hydrogen bond-accepting heterocycle with specific positional constraints. Molecular modeling reveals that the ortho-chlorine and meta-nitrogen arrangement creates a dipolar moment favorable for interactions with catalytic lysine residues in kinase domains. Meanwhile, the 5,6-dimethyl groups on the benzimidazole core provide steric stabilization and enhance electron density for π-stacking interactions with aromatic residues in target proteins. The N1-propyl chain extends into hydrophobic protein cavities, with its three-carbon length optimizing the balance between binding affinity and metabolic stability—shorter chains (methyl, ethyl) reduce hydrophobic interactions, while longer chains (butyl, pentyl) increase susceptibility to oxidative metabolism [6].
Table 2: Functional Group Contributions to Molecular Properties
Structural Feature | Electronic Effect | Steric Contribution | Biological Role |
---|---|---|---|
2-(2-Chloro-3-pyridinyl) | Electron-withdrawing (σₚ = 0.23) | Moderate bulk (MR = 7.87 cm³/mol) | Target anchoring via halogen bonding |
5,6-Dimethyl substitution | Electron-donating (σₘ = -0.07) | Shield C4-C7 positions | DNA minor groove stabilization |
N1-Propyl chain | Inductive donation (σ* = 0.39) | Linear extension (5.2 Å) | Hydrophobic cavity penetration |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7